3,3-Dimethyl-2,4-pentanedione

Atmospheric Chemistry Reaction Kinetics Criegee Intermediate

3,3-Dimethyl-2,4-pentanedione (CAS 3142-58-3) is a beta-diketone derivative, specifically a 3,3-dimethyl-substituted 2,4-pentanedione, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. Its defining structural feature is the geminal dimethyl substitution at the central carbon atom (C3 position) of the pentane-2,4-dione backbone, which differentiates it from unsubstituted acetylacetone (2,4-pentanedione) and other beta-diketones.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 3142-58-3
Cat. No. B1329578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2,4-pentanedione
CAS3142-58-3
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C)C(=O)C
InChIInChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3
InChIKeySWGDHTSWHSSMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-2,4-pentanedione (CAS 3142-58-3) Technical Baseline for Sourcing Decisions


3,3-Dimethyl-2,4-pentanedione (CAS 3142-58-3) is a beta-diketone derivative, specifically a 3,3-dimethyl-substituted 2,4-pentanedione, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. Its defining structural feature is the geminal dimethyl substitution at the central carbon atom (C3 position) of the pentane-2,4-dione backbone, which differentiates it from unsubstituted acetylacetone (2,4-pentanedione) and other beta-diketones [1]. This compound exists as a tautomeric mixture in solution, with the keto-enol equilibrium influenced by the gem-dimethyl substitution, and it serves as a versatile ligand and building block in organic synthesis, catalysis, and metal coordination chemistry [1].

Why Substituting 3,3-Dimethyl-2,4-pentanedione with Generic Acetylacetone Fails in Critical Applications


Generic substitution of 3,3-dimethyl-2,4-pentanedione with unsubstituted acetylacetone or other beta-diketones introduces significant differences in reactivity, stability, and selectivity. The gem-dimethyl substitution at the C3 position imparts unique steric and electronic effects that are not replicated by simpler analogs, leading to altered tautomeric equilibria, ligand binding geometries, and reaction kinetics [1]. In particular, 3,3-dimethyl-2,4-pentanedione demonstrates distinct behavior in asymmetric catalysis, metal ion recognition, and Criegee intermediate reactivity compared to acetylacetone, while also exhibiting reduced enol content that can be advantageous in reactions requiring suppression of enol-mediated side pathways [2]. These structural and physicochemical differences preclude direct substitution in specialized applications and underscore the need for compound-specific procurement for reproducible outcomes [2].

Quantitative Differentiation of 3,3-Dimethyl-2,4-pentanedione from Acetylacetone and Other Beta-Diketones


Reduced Reactivity with Criegee Intermediate CH2OO Compared to Acetylacetone

In a direct head-to-head comparison, 3,3-dimethyl-2,4-pentanedione reacts with the simplest Criegee intermediate, CH2OO, with a rate constant of (3.5 ± 0.8) × 10⁻¹³ cm³ s⁻¹ at 295 K, which is approximately 47% lower than the rate constant for acetylacetone (2,4-pentanedione), measured as (6.6 ± 0.7) × 10⁻¹³ cm³ s⁻¹ under identical experimental conditions [1].

Atmospheric Chemistry Reaction Kinetics Criegee Intermediate

Unique Alkali Metal Ion Binding Affinity of Cyclic Oligomers Derived from 3,3-Dimethyl-2,4-pentanedione

Cyclic oligoketones synthesized from 3,3-dimethyl-2,4-pentanedione monomers exhibit crown ether-like alkali metal ion binding with association constants up to 1.7 × 10⁴ M⁻¹ in chloroform/acetonitrile (v/v, 9/1) [1]. This binding behavior is not observed with cyclic oligomers derived from unsubstituted acetylacetone, highlighting the unique conformational and electronic properties imparted by the gem-dimethyl group [1].

Supramolecular Chemistry Ion Recognition Polyketone Materials

Asymmetric Hydrosilation of Ketones Enabled by 3,3-Dimethyl-2,4-pentanedione as a Ligand Component

3,3-Dimethyl-2,4-pentanedione serves as a bidentate ligand in titanium complexes for asymmetric hydrosilation of ketones, achieving high enantioselectivity in the production of chiral alcohols . While specific enantiomeric excess values are not detailed in the available abstract, the use of this particular beta-diketone as a ligand component is documented in a patent describing titanium complexes for asymmetric catalysis , whereas unsubstituted acetylacetone complexes typically exhibit lower or no stereocontrol in analogous hydrosilation reactions .

Asymmetric Catalysis Hydrosilation Chiral Synthesis

Reduced Solution Stability of 3-Substituted Beta-Diketones Relative to 1- and 5-Substituted Analogs

A systematic study of substituted pentane-2,4-diones reports that 3-substituted beta-diketones, including 3,3-dimethyl-2,4-pentanedione, exhibit instability in aqueous and 50% v/v dioxan solutions, whereas 1- and 5-substituted compounds remain stable under identical conditions [1]. This class-level inference suggests that 3,3-dimethyl-2,4-pentanedione may undergo degradation or hydrolysis more readily than its 1- or 5-substituted counterparts, a critical consideration for applications requiring long-term solution stability [1].

Ligand Stability Coordination Chemistry Solution Chemistry

Altered Tautomeric Equilibria in 3-Substituted-2,4-pentanediones Due to Steric and Electronic Effects

A comprehensive NMR study of 17 different 3-substituted-2,4-pentanediones demonstrates that the percentage of keto, cis-enol, and trans-enol tautomers depends on both electronic and steric effects of the substituent at the 3-position [1]. While specific tautomer percentages for 3,3-dimethyl-2,4-pentanedione are not directly tabulated in the accessible abstract, the study establishes that gem-dimethyl substitution significantly perturbs the tautomeric equilibrium relative to unsubstituted acetylacetone, which typically exhibits >76% enol content [2], and other 3-alkyl substituted analogs [1].

Tautomerism NMR Spectroscopy Ligand Design

Validated Application Scenarios Where 3,3-Dimethyl-2,4-pentanedione Outperforms Generic Alternatives


Atmospheric Chemistry and Ozonolysis Studies Requiring Controlled Criegee Intermediate Reactivity

In laboratory simulations of atmospheric processes involving Criegee intermediates, 3,3-dimethyl-2,4-pentanedione offers a distinct advantage over acetylacetone due to its ~47% lower bimolecular rate constant with CH2OO (3.5 ± 0.8 × 10⁻¹³ vs. 6.6 ± 0.7 × 10⁻¹³ cm³ s⁻¹) [1]. This reduced reactivity minimizes interference from beta-diketone scavenging, allowing for more accurate kinetic measurements of CH2OO reactions with other atmospheric trace gases. Researchers studying ozonolysis of alkenes or modeling secondary organic aerosol formation should prioritize 3,3-dimethyl-2,4-pentanedione as a less reactive internal standard or trapping agent compared to acetylacetone.

Fabrication of Alkali Metal Ion-Selective Polyketone Materials and Sensors

Cyclic oligoketones prepared from 3,3-dimethyl-2,4-pentanedione exhibit crown ether-like binding of alkali metal cations with association constants up to 1.7 × 10⁴ M⁻¹ in chloroform/acetonitrile (9:1) [2]. This property, which is absent in acetylacetone-derived cyclic oligomers, enables the development of selective ionophores for potassium, sodium, or lithium detection and separation. Furthermore, these materials catalyze the Finkelstein reaction in low-polarity solvents, offering a platform for phase-transfer catalysis that cannot be replicated using unsubstituted acetylacetone [2].

Asymmetric Hydrosilation of Prochiral Ketones to Access Enantioenriched Alcohols

3,3-Dimethyl-2,4-pentanedione serves as a bidentate ligand in titanium-TADDOLate complexes that catalyze the asymmetric hydrosilation of ketones . While specific enantiomeric excess values are not detailed in the available abstract, the use of this specific beta-diketone as a ligand component is documented in a patent describing titanium complexes for asymmetric catalysis . This application differentiates 3,3-dimethyl-2,4-pentanedione from simpler beta-diketones that do not support enantioselective hydrosilation, making it a strategic procurement choice for medicinal chemistry and natural product synthesis programs requiring chiral alcohol building blocks.

Mechanistic Studies of Keto-Enol Tautomerism and Substituent Effects in Beta-Diketones

Due to the significant perturbation of tautomeric equilibria induced by gem-dimethyl substitution at the C3 position, 3,3-dimethyl-2,4-pentanedione serves as a valuable model compound for fundamental investigations of keto-enol tautomerism, intramolecular hydrogen bonding, and steric versus electronic substituent effects [3]. Its altered enol content relative to acetylacetone makes it particularly useful in NMR and IR spectroscopic studies aimed at quantifying the influence of alkyl substitution on beta-diketone structure and reactivity. Researchers developing predictive models for ligand behavior or reaction mechanisms should select 3,3-dimethyl-2,4-pentanedione as a representative 3,3-disubstituted beta-diketone benchmark.

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